molecular formula C9H12O3S B2565403 5-Methanesulfinyl-2-methoxy-4-methylphenol CAS No. 81732-00-5

5-Methanesulfinyl-2-methoxy-4-methylphenol

Cat. No.: B2565403
CAS No.: 81732-00-5
M. Wt: 200.25
InChI Key: VASVXWREALLCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methanesulfinyl-2-methoxy-4-methylphenol is a versatile compound with the molecular formula C₉H₁₂O₃S and a molecular weight of 200.25 g/mol. This compound has gained attention in various scientific fields due to its unique chemical structure and properties.

Scientific Research Applications

5-Methanesulfinyl-2-methoxy-4-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the sulfoxidation of 5-methyl-2-methoxyphenol using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst . The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the methanesulfinyl group.

Industrial Production Methods

In industrial settings, the production of 5-Methanesulfinyl-2-methoxy-4-methylphenol may involve large-scale sulfoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfinyl-2-methoxy-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.

    Substitution: The methoxy and methyl groups on the phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: 5-Methanesulfonyl-2-methoxy-4-methylphenol.

    Reduction: 5-Methylthio-2-methoxy-4-methylphenol.

    Substitution: Various substituted phenols depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Methanesulfinyl-2-methoxy-4-methylphenol involves its interaction with various molecular targets. The methanesulfinyl group can act as an electron donor or acceptor, influencing redox reactions and enzyme activities. The compound may also interact with cellular membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    5-Methanesulfonyl-2-methoxy-4-methylphenol: Similar structure but with a sulfone group instead of a sulfoxide.

    5-Methylthio-2-methoxy-4-methylphenol: Contains a sulfide group instead of a sulfoxide.

    2-Methoxy-4-methylphenol: Lacks the methanesulfinyl group.

Uniqueness

5-Methanesulfinyl-2-methoxy-4-methylphenol is unique due to its methanesulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-4-methyl-5-methylsulfinylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-6-4-8(12-2)7(10)5-9(6)13(3)11/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASVXWREALLCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.